canagliflozin hemihydrate

Description

Historical Context of SGLT2 Inhibitor Discovery and Development

The journey toward modern SGLT2 inhibitors began in 1835 when French chemists isolated a natural glucoside called phlorizin (B1677692) from the bark of apple trees. ectrx.orgresearchgate.netdiabetesincontrol.com Half a century later, in 1886, physician Joseph von Mering discovered that administering phlorizin to animals induced glucosuria (the excretion of glucose into the urine), which consequently lowered blood glucose levels. researchgate.netcardioaragon.comworksinprogress.co This finding was pivotal, as it suggested that targeting the kidney could be a viable strategy for managing hyperglycemia.

Despite this promising mechanism, phlorizin itself was not a suitable therapeutic agent. wikipedia.org Its use was hampered by several key limitations:

Poor Oral Bioavailability : Phlorizin is an O-glucoside, and its O-glycosidic bond is easily broken down by enzymes in the gastrointestinal tract, meaning it is poorly absorbed when taken orally. wikipedia.orgnih.gov

Non-selective Inhibition : It inhibits both SGLT1 and SGLT2 transporters. wikipedia.orgnih.gov While SGLT2 is responsible for about 90% of glucose reabsorption in the kidneys, SGLT1 plays a crucial role in glucose absorption in the intestine. wikipedia.org Inhibition of SGLT1 leads to significant gastrointestinal side effects. ectrx.orgfrontiersin.org

Gastrointestinal Side Effects : Due to its inhibition of SGLT1, phlorizin caused intolerable side effects like diarrhea and dehydration. wikipedia.orgfrontiersin.org

These challenges rendered phlorizin clinically unviable, but its role as a proof-of-concept molecule was invaluable, sparking decades of research to find a compound that could replicate its glucose-lowering effect without its drawbacks. wikipedia.orgnih.gov

Evolution of Gliflozin Class Compounds

The limitations of phlorizin prompted pharmaceutical researchers to develop synthetic analogues with improved properties. A notable early attempt was the creation of T-1095, a methyl carbonate prodrug of phlorizin. ectrx.orgwikipedia.org T-1095 was an O-glucoside that, when taken orally, was absorbed and converted in the liver to its active form. wikipedia.orgmdpi.com While it demonstrated the feasibility of an orally active SGLT inhibitor, it was still non-selective and did not advance into later stages of clinical development. wikipedia.org

A major breakthrough in the evolution of the gliflozin class was the strategic shift from O-glucosides to C-glucosides. wikipedia.orgnih.gov By creating a carbon-carbon bond between the glucose and the aglycone moiety, researchers developed molecules that were resistant to hydrolysis by β-glucosidase enzymes in the small intestine. wikipedia.orgescholarship.org This structural modification significantly enhanced metabolic stability and oral bioavailability, paving the way for the development of clinically successful SGLT2 inhibitors. worksinprogress.cowikipedia.org This new generation of C-glucoside compounds, including dapagliflozin (B1669812) and canagliflozin (B192856), were designed for greater selectivity for the SGLT2 transporter over the SGLT1 transporter, further refining the therapeutic profile. researchgate.netfrontiersin.org

Evolution of SGLT Inhibitors

| Compound/Class | Type | Key Characteristics | Primary Limitation(s) |

|---|---|---|---|

| Phlorizin | Natural O-glucoside | First identified SGLT inhibitor; proved the concept of inducing glucosuria. ectrx.orgresearchgate.net | Non-selective (SGLT1/SGLT2), poor oral bioavailability, gastrointestinal side effects. wikipedia.orgnih.gov |

| T-1095 | Synthetic O-glucoside | First orally bioavailable SGLT inhibitor prodrug. ectrx.orgwikipedia.orgmdpi.com | Remained non-selective for SGLT2 over SGLT1. wikipedia.org |

| C-glucosides (Gliflozins) | Synthetic C-glucoside | Resistant to enzymatic breakdown, leading to improved stability and oral bioavailability; designed for higher SGLT2 selectivity. wikipedia.orgescholarship.org | Represents the modern class of clinically developed SGLT2 inhibitors. |

Significance of Canagliflozin Hemihydrate in Preclinical Research Landscape

Canagliflozin, a C-glucoside with a distinctive thiophene (B33073) ring, emerged from research programs aimed at creating metabolically stable and potent SGLT2 inhibitors. nih.govresearchgate.net Discovered by Mitsubishi Tanabe Pharma, its development was rooted in the research that began with T-1095. mt-pharma.co.jp The introduction of the thiophene derivative was a novel approach that contributed to its high potency. nih.govresearchgate.net

Preclinical research was instrumental in characterizing canagliflozin and establishing its potential. In vitro studies using human SGLT proteins demonstrated that canagliflozin was a highly potent and selective SGLT2 inhibitor. nih.govresearchgate.net While it inhibits both transporters, it shows a significantly higher affinity for SGLT2 over SGLT1. mdpi.comresearchgate.net

Preclinical Inhibitory Activity of Canagliflozin

| Parameter | Human SGLT2 | Human SGLT1 | Selectivity (SGLT1/SGLT2) |

|---|---|---|---|

| IC₅₀ (nM) | 2.2 - 4.2 | 663 - 910 | ~260-400 fold |

Data sourced from preclinical in vitro studies. mdpi.comescholarship.orgresearchgate.net IC₅₀ represents the half maximal inhibitory concentration.

In vivo preclinical studies in various animal models further solidified its profile. In experiments with normal and diabetic rodents, single oral doses of canagliflozin led to a dose-dependent increase in urinary glucose excretion. tga.gov.au In hyperglycemic mice, canagliflozin administration resulted in a remarkable reduction in blood glucose levels, while having only a slight effect in normoglycemic mice. acs.org This suggested a glucose-dependent mechanism of action. acs.orgtga.gov.au These foundational preclinical findings demonstrated that canagliflozin was a potent, orally active SGLT2 inhibitor, establishing its significance and paving the way for its progression as a novel therapeutic candidate. thieme-connect.comnih.gov

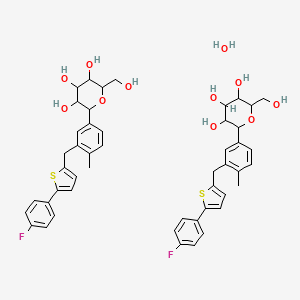

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOFTEAWFCUTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H52F2O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action and Receptor Interactions

Sodium-Glucose Co-transporter 2 (SGLT2) Inhibition

The primary pharmacological effect of canagliflozin (B192856) is the competitive and reversible inhibition of SGLT2. nih.gov By targeting this transporter, canagliflozin effectively lowers the renal threshold for glucose (RTG), leading to the excretion of excess glucose in the urine. nih.govnih.gov

Sodium-glucose co-transporters are located on the luminal membrane of the proximal tubule in the kidney. tga.gov.au SGLT2 is specifically expressed on the brush-border membrane of epithelial cells in the S1 and S2 segments of the proximal renal tubules. tga.gov.auresearchgate.netnih.gov This high-capacity, low-affinity transporter is responsible for reabsorbing approximately 90% of the glucose that is filtered by the glomerulus. nih.govresearchgate.netresearchgate.net The remaining glucose is typically reabsorbed downstream by SGLT1, a high-affinity, low-capacity transporter located in the S3 segment of the proximal tubule. tga.gov.auresearchgate.net

Canagliflozin demonstrates high potency in inhibiting SGLT2. Kinetic studies have determined its half-maximal inhibitory concentration (IC50) against human SGLT2 to be in the low nanomolar range. Reported IC50 values for human SGLT2 are approximately 2.2 nM, 4.0 nM, and 4.2 nM. researchgate.netnih.gov Similar high potency has been demonstrated for canagliflozin against the rat form of SGLT2. tga.gov.au

| Species | Transporter | IC50 Value | Source |

|---|---|---|---|

| Human | SGLT2 | 2.2 nM | researchgate.net |

| Human | SGLT2 | 4.0 nM | nih.gov |

| Human | SGLT2 | 4.2 nM | tga.gov.aunih.gov |

| Rat | SGLT2 | Similar potency to human SGLT2 | tga.gov.au |

Structural studies using cryo-electron microscopy have revealed the specific molecular interactions between canagliflozin and the SGLT2 transporter. Canagliflozin binds to the outward-facing conformation of SGLT2. researchgate.net The glucose moiety of the inhibitor is positioned in the glucose-binding site of the transporter. The binding is further stabilized by hydrogen bonds between canagliflozin and specific amino acid residues within the transporter protein. researchgate.netuky.edu This interaction physically obstructs the transporter, preventing it from binding to and reabsorbing glucose from the glomerular filtrate.

Selectivity Profile Against Other Transporters

An important aspect of canagliflozin's pharmacological profile is its selectivity for SGLT2 over other related transporters, particularly SGLT1.

Canagliflozin is significantly more selective for SGLT2 than for SGLT1. researchgate.net This selectivity is crucial as SGLT1 is primarily expressed in the small intestine, where it plays a key role in dietary glucose absorption, as well as in the S3 segment of the renal proximal tubule. nih.gov The IC50 value of canagliflozin for human SGLT1 has been reported to be approximately 265 nM, 663 nM, and 770.5 nM. researchgate.netnih.govnih.gov This indicates a selectivity for SGLT2 that is approximately 150 to 413-fold higher than for SGLT1. researchgate.netnih.gov For mouse SGLT1, the IC50 has been measured at over 1 µM. researchgate.net

| Species | Transporter | IC50 / Ki Value | Source |

|---|---|---|---|

| Human | SGLT2 | 4.2 nM | nih.gov |

| Human | SGLT1 | 663 nM | nih.gov |

| Human | SGLT2 | 2.2 nM | researchgate.net |

| Human | SGLT1 | 265 nM | researchgate.net |

| Human | SGLT2 | 4.0 nM (Ki) | nih.gov |

| Human | SGLT1 | 770.5 nM (Ki) | nih.gov |

| Mouse | SGLT1 | >1 µM | researchgate.net |

To assess its broader selectivity, canagliflozin has been screened against a panel of other receptors and transporters. In these screening assays, the most notable off-target activity was observed at a concentration of 10 μM. tga.gov.au The observed activities are not considered to be of clinical relevance at expected therapeutic plasma concentrations. tga.gov.au

| Transporter/Receptor | Species | Activity | Source |

|---|---|---|---|

| A1 adenosine (B11128) receptor | Human | 62% inhibition at 10 µM | tga.gov.au |

| Noradrenaline transporter | Human | 51% inhibition at 10 µM | tga.gov.au |

| Serotonin 5-HT2A receptor | Human | 56% inhibition at 10 µM | tga.gov.au |

Impact on Glucose Transport Pathways

Canagliflozin hemihydrate exerts its primary pharmacological effect by modulating glucose transport within the kidneys, specifically by targeting the sodium-glucose co-transporter 2 (SGLT2). nih.gov This protein is predominantly located in the proximal renal tubules and is credited with the reabsorption of approximately 90% of the glucose that is filtered by the kidneys. nih.gov By selectively and competitively inhibiting SGLT2, canagliflozin effectively diminishes the reabsorption of glucose from the renal tubules back into the bloodstream. nih.gov This action is independent of insulin (B600854) secretion, providing a unique mechanism for glycemic control. nih.gov

Modulation of Renal Glucose Reabsorption Mechanisms

Canagliflozin is a potent and selective inhibitor of SGLT2. plos.org In vitro studies have demonstrated that canagliflozin exhibits a high degree of selectivity for SGLT2 over SGLT1, with an approximate 150-fold greater potency for inhibiting human SGLT2. jnjmedicalconnect.com The inhibition of SGLT2 by canagliflozin curtails the reabsorption of filtered glucose, leading to a reduction in the renal threshold for glucose (RTG) and a subsequent increase in urinary glucose excretion (UGE). jnjmedicalconnect.com This targeted action on renal glucose handling forms the cornerstone of its therapeutic effect. jnjmedicalconnect.comnih.gov Preclinical studies in various animal models, including mice, rats, and dogs, have consistently shown that canagliflozin induces glucosuria in a dose-dependent manner. nih.gov In normoglycemic rats, canagliflozin was found to inhibit apparent glucose reabsorption by 55%, a figure that rose to 94% in hyperglycemic rats. nih.gov

The inhibitory concentration (IC50) values from preclinical studies further underscore the potency and selectivity of canagliflozin for SGLT2 across different species.

| Target | Species | IC50 (nM) |

|---|---|---|

| SGLT2 | Human (hSGLT2) | 4.4 |

| SGLT2 | Rat (rSGLT2) | 3.7 |

| SGLT2 | Mouse (mSGLT2) | 2.0 |

| SGLT1 | Human (hSGLT1) | 684 |

| SGLT1 | Mouse (mSGLT1) | >1,000 |

Preclinical Studies on Renal Threshold for Glucose (RTG) Modulation

A key pharmacodynamic effect of canagliflozin is the significant reduction of the renal threshold for glucose (RTG), the plasma glucose concentration above which glucose begins to be excreted in the urine. plos.orgjnjmedicalconnect.com In healthy individuals, the RTG is typically around 180 mg/dL. jnjmedicalconnect.com Preclinical studies in Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, have demonstrated a dramatic lowering of the RTG following canagliflozin administration. plos.orgnih.govnih.govresearchgate.net

In these studies, untreated ZDF rats exhibited a high RTG of approximately 415 mg/dL. plos.orgnih.gov Treatment with canagliflozin at a dose of 1 mg/kg resulted in a substantial reduction of the RTG to approximately 94 mg/dL. plos.orgnih.govnih.govresearchgate.net This lowering of the RTG is a direct consequence of SGLT2 inhibition and is pivotal to the increased urinary glucose excretion observed with canagliflozin treatment. plos.orgjnjmedicalconnect.com Even with the lowered RTG, a threshold relationship between blood glucose and UGE was maintained, with minimal glucose excretion occurring when blood glucose levels were below the new threshold. plos.orgnih.gov

| Animal Model | Treatment Group | Renal Threshold for Glucose (RTG) (mg/dL) |

|---|---|---|

| Zucker Diabetic Fatty (ZDF) Rats | Vehicle (Untreated) | 415 ± 12 |

| Canagliflozin (1 mg/kg) | 94 ± 10 |

Preclinical Studies on Urinary Glucose Excretion (UGE) Induction

By inhibiting renal glucose reabsorption and lowering the RTG, canagliflozin directly induces urinary glucose excretion (UGE). plos.orgjnjmedicalconnect.comnih.gov This effect has been consistently observed in various preclinical animal models. plos.orgnih.gov In ZDF rats, canagliflozin treatment led to a marked increase in UGE. plos.orgresearchgate.net Similarly, in diet-induced obese (DIO) mice and Zucker fatty (ZF) rats, canagliflozin increased UGE, which contributed to a reduction in body weight. medchemexpress.com

The induction of UGE is a dose-dependent effect of canagliflozin. jnjmedicalconnect.com Studies in healthy subjects have shown that as the dose of canagliflozin increases, so does the amount of glucose excreted in the urine over a 24-hour period. researchgate.net This increased excretion of glucose from the body contributes to the lowering of plasma glucose levels. chemicalbook.com

Off-Target Molecular Activities in Preclinical Models

While canagliflozin is a highly selective SGLT2 inhibitor, some preclinical studies have explored its potential off-target molecular activities. plos.org It is important to note that these findings are from preclinical models and may not directly translate to clinical effects in humans.

In vitro studies have indicated that at concentrations significantly higher than those required for SGLT2 inhibition, canagliflozin can interact with other molecular targets. For instance, canagliflozin has been shown to be a weak inhibitor of P-glycoprotein (P-gp). jnjmedicalconnect.com It is also a substrate for the drug transporters P-gp and multidrug resistance-associated protein-2 (MRP2). jnjmedicalconnect.com Canagliflozin did not induce the expression of various cytochrome P450 (CYP450) enzymes in cultured human hepatocytes and showed weak inhibition of several CYP450 isoenzymes in vitro. jnjmedicalconnect.com

Some studies have suggested that canagliflozin may have effects independent of SGLT2 inhibition. For example, it has been proposed that canagliflozin may directly inhibit the sodium-hydrogen exchanger 3 (NHE3) in the proximal tubule. pitt.edu Additionally, some research in a mouse model of Alzheimer's disease suggested that canagliflozin may inhibit acetylcholinesterase (AChE) activity in the brain. mdpi.com In a mouse model of non-alcoholic steatohepatitis-related liver cancer, canagliflozin was found to suppress the proliferation of a human hepatocellular carcinoma cell line (HepG2) and induce apoptosis. nih.gov These off-target activities are an area of ongoing research to fully understand the complete pharmacological profile of canagliflozin.

Preclinical Pharmacokinetics and Metabolism

Absorption Characteristics in Preclinical Animal Models

Pharmacokinetic assessments in mice, rats, dogs, and monkeys have demonstrated that canagliflozin (B192856) is readily and effectively absorbed following oral administration. tga.gov.au

Following oral administration, canagliflozin is absorbed rapidly in preclinical species. tga.gov.au While specific Tmax values for each animal model are not consistently detailed in publicly available literature, the absorption profile is generally considered to be swift. For context, in human subjects, peak plasma concentrations (Tmax) are typically observed between 1 to 2 hours after dosing. nih.govjnjmedicalconnect.com This rapid absorption is a consistent feature across the studied species.

| Species | Tmax (hours) |

|---|---|

| Mouse | Not specified in reviewed literature |

| Rat | Not specified in reviewed literature |

| Dog | Not specified in reviewed literature |

| Monkey | Not specified in reviewed literature |

The extent of oral absorption of canagliflozin has been evaluated, with studies confirming its systemic availability after oral intake. In humans, the mean absolute oral bioavailability is approximately 65%. tga.gov.aunih.govfda.gov Although canagliflozin is confirmed to be well-absorbed in animal models, the precise percentages of absolute oral bioavailability in species such as mice, rats, dogs, and monkeys are not specified in the available scientific and regulatory literature. tga.gov.au

| Species | Bioavailability (%) |

|---|---|

| Mouse | Not specified in reviewed literature |

| Rat | Not specified in reviewed literature |

| Dog | Not specified in reviewed literature |

| Monkey | Not specified in reviewed literature |

Distribution Profile in Preclinical Studies

Canagliflozin exhibits a high degree of binding to plasma proteins across species. Studies have consistently shown that approximately 99% of the drug is bound to plasma proteins, with albumin being the primary binding protein. nih.govjnjmedicalconnect.com This extensive binding is independent of the plasma concentration of canagliflozin.

| Species | Protein Binding (%) | Primary Binding Protein |

|---|---|---|

| General (Preclinical & Human) | ~99% | Albumin |

Preclinical studies indicate that canagliflozin undergoes extensive distribution into tissues. While detailed quantitative distribution data for all tissues is limited, investigations in rodents have shown significant exposure in key organs. Biliary metabolite profiling in mice and rats revealed that the liver has significant exposure to canagliflozin's metabolites. tga.gov.au Furthermore, pharmacodynamic studies showing pronounced effects on urinary glucose excretion in mice, rats, and dogs suggest effective distribution to the kidneys, the primary site of the drug's pharmacological action. tga.gov.au

Metabolic Pathways and Enzyme Systems

The metabolism of canagliflozin has been characterized in several preclinical species and shows important differences compared to humans. In animal models, oxidative metabolism represents a primary pathway for metabolic clearance. tga.gov.au In contrast, O-glucuronidation is the major metabolic elimination pathway in humans. tga.gov.aujnjmedicalconnect.com

The primary enzymes responsible for the glucuronidation of canagliflozin are uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) 1A9 and UGT2B4. These enzymes conjugate canagliflozin to form two major, pharmacologically inactive O-glucuronide metabolites, designated as M5 and M7. jnjmedicalconnect.com

O-Glucuronidation as a Major Pathway

In humans, O-glucuronidation represents the principal metabolic route for canagliflozin. This process is primarily facilitated by two key uridine diphosphate-glucuronosyltransferase (UGT) enzymes: UGT1A9 and UGT2B4. These enzymes are responsible for the formation of two inactive O-glucuronide metabolites, M5 and M7. While this pathway is dominant in humans, it is a less significant route in the preclinical animal models studied. However, biliary metabolite profiling in rodents has indicated that the liver in these animals does have significant exposure to the M5 and M7 metabolites.

Oxidative Metabolism and Cytochrome P450 Involvement

In contrast to the metabolic profile observed in humans, oxidative metabolism is the main pathway for the clearance of canagliflozin in preclinical animal species. While cytochrome P450 (CYP) enzymes are involved, the contribution of CYP3A4-mediated metabolism is considered minimal. In vitro studies have shown that canagliflozin exhibits mild inhibition of CYP2B6, CYP2C8, CYP2C9, and CYP3A4, but it does not have an appreciable effect on the induction or significant inhibition of other cytochrome P450 isoenzymes.

Identification of Preclinical Metabolites

Preclinical studies have successfully identified several metabolites of canagliflozin. In rat plasma, a number of metabolites have been characterized, including three O-glucuronide metabolites (M5, M7, and M17), two oxidative metabolites (M8 and M9), and one metabolite that has undergone both oxidation and glucuronidation (M16). Among these, M5, M7, and M9 were identified as the main metabolites in rats. Unchanged canagliflozin, however, remains the major component found in the systemic circulation across all species studied in the preclinical phase.

Elimination and Excretion in Preclinical Animal Models

The elimination and excretion of canagliflozin and its metabolites have been thoroughly investigated in several preclinical animal models, revealing species-specific differences in the primary routes of excretion.

Renal and Biliary Excretion Pathways

In preclinical animal models, the primary route for the elimination of canagliflozin and its metabolites is through fecal excretion. researchgate.netnih.gov Studies in bile duct-cannulated mice and rats have demonstrated that a majority of the administered radioactive dose is excreted in the bile, highlighting the significance of biliary excretion in these species. researchgate.netnih.gov In contrast, renal excretion plays a less prominent role in animals, with the amount of radioactivity excreted in the urine ranging from 1.2% to 7.6% of the administered dose. researchgate.netnih.gov

Preclinical Pharmacodynamics and Biological Effects Non Human

In Vivo Glucose Homeostasis Modulation in Animal Models

Canagliflozin (B192856) has demonstrated significant efficacy in improving glycemic control in various preclinical models of type 2 diabetes. In diabetic rodent models, treatment with canagliflozin leads to substantial reductions in blood glucose concentrations.

In db/db mice, a model for type 2 diabetes, acute administration of canagliflozin resulted in a rapid and significant lowering of blood glucose levels. plos.org The onset of this antihyperglycemic effect was observed as early as one hour post-treatment. plos.org Chronic administration in Zucker diabetic fatty (ZDF) rats, another well-established model of type 2 diabetes and obesity, also showed marked improvements in glycemic control. plos.orgnih.gov Four weeks of treatment with canagliflozin decreased both non-fasting blood glucose and glycated hemoglobin (HbA1c) levels. plos.orgnih.gov In one study, the mean random blood glucose in canagliflozin-treated ZDF rats was 16 ± 4 mmol/l, compared to 29 ± 1 mmol/l in the untreated control group. jacc.org Similarly, another study in db/db mice confirmed that canagliflozin treatment significantly reduced both fasting plasma glucose and HbA1c levels compared to vehicle-treated diabetic mice. researchgate.net

These effects are attributed to canagliflozin's primary mechanism of inhibiting the sodium-glucose co-transporter 2 (SGLT2), which lowers the renal threshold for glucose and increases urinary glucose excretion. plos.orgnih.gov

| Animal Model | Treatment Details | Key Glycemic Finding |

|---|---|---|

| db/db Mice (Acute) | Single dose (1 mg/kg) | 22% reduction in blood glucose at 1 hour vs. vehicle. plos.org |

| db/db Mice (Acute) | Single dose (10 mg/kg) | 36% reduction in blood glucose at 1 hour vs. vehicle; peak effect at 6 hours. plos.org |

| Zucker Diabetic Fatty (ZDF) Rats (Chronic) | 4 weeks of treatment | Decreased non-fasting blood glucose and HbA1c levels compared to vehicle. plos.orgnih.gov |

| Zucker Diabetic Fatty (ZDF) Rats (Chronic) | Lead-in period treatment | Mean random blood glucose of 16 ± 4 mmol/l vs. 29 ± 1 mmol/l in control animals. jacc.org |

| db/db Mice (Chronic) | Daily treatment | Significantly reduced fasting plasma glucose and HbA1c levels vs. untreated db/db mice. researchgate.net |

Beyond fasting hyperglycemia, canagliflozin has shown effects on postprandial glucose excursions in preclinical studies. In ZDF rats that received canagliflozin for four weeks, the treatment significantly reduced blood glucose levels following an oral glucose tolerance test (OGTT), indicating improved glucose handling after a glucose challenge. plos.org

The mechanism for this effect is twofold. The primary, well-established mechanism is the SGLT2-inhibition-mediated increase in urinary glucose excretion. nih.govsemanticscholar.org Additionally, preclinical and clinical evidence suggests that canagliflozin can delay intestinal glucose absorption. nih.govresearchgate.net This is attributed to a transient inhibition of intestinal SGLT1, for which canagliflozin has a lower potency compared to SGLT2. nih.govoup.com By slowing the rate of glucose appearance in the circulation after a meal, canagliflozin helps to blunt the postprandial glucose spike. nih.govoup.com

The glucose-lowering effects of canagliflozin in animal models have been shown to be dose-dependent. plos.orgnih.govresearchgate.net In acute studies involving db/db mice, increasing doses of canagliflozin resulted in a greater reduction in blood glucose levels. plos.org For instance, one hour after a single administration, a 1 mg/kg dose reduced blood glucose by 22%, whereas a 10 mg/kg dose achieved a 36% reduction compared to the vehicle group. plos.org The peak antihyperglycemic effect, observed at six hours, was also more pronounced at the higher dose. plos.org

Chronic studies in ZDF rats also support a dose-dependent response. Treatment for four weeks with canagliflozin at doses of 3, 10, or 30 mg/kg resulted in decreased non-fasting blood glucose and HbA1c levels across all dose groups when compared with the vehicle-treated group. plos.org

| Canagliflozin Dose | Time Post-Dose | Blood Glucose Reduction (vs. Vehicle) |

|---|---|---|

| 1 mg/kg | 1 Hour | 22% |

| 10 mg/kg | 1 Hour | 36% |

| 1 mg/kg | 6 Hours (Peak Effect) | 57% (from 479 to 208 mg/dl) |

| 10 mg/kg | 6 Hours (Peak Effect) | 75% (from 479 to 118 mg/dl) |

Renal Physiological Effects in Preclinical Models

Canagliflozin induces both diuresis (increased urine production) and natriuresis (increased sodium excretion). physiology.org In vivo studies in mice demonstrated that a single dose of canagliflozin led to a twofold increase in 24-hour urine volume compared to another SGLT2 inhibitor, empagliflozin (B1684318), with comparable water intake. nih.govresearchgate.net

A significant portion of this effect appears to be SGLT2-independent and is linked to the direct inhibition of the sodium-hydrogen exchanger-3 (NHE-3). nih.gov NHE-3 is a key transporter in the renal proximal tubule responsible for a large part of sodium reabsorption. Preclinical studies using cultured proximal tubule cells from opossum and rabbit kidneys revealed that canagliflozin acutely and directly inhibits the activity of NHE-3 at the cell surface. physiology.orgnih.govresearchgate.net This inhibitory effect on NHE-3 was not observed with empagliflozin, suggesting a distinct pharmacological property of canagliflozin that contributes to its pronounced natriuretic and diuretic effects. physiology.orgnih.gov

| Physiological Effect | Preclinical Model/System | Observed Finding / Mechanism |

|---|---|---|

| Modulation of Intraglomerular Pressure | General preclinical models | Causes afferent arteriole constriction via tubuloglomerular feedback, reducing hyperfiltration. mdpi.com |

| Improvement of Renal Hemodynamics | Euglycemic rats | Reduced renal vascular resistance and increased renal blood flow. physiology.org |

| Diuresis / Natriuresis | Mice | A single dose doubled 24-hour urine excretion compared to empagliflozin. nih.govresearchgate.net |

| NHE-3 Inhibition | Cultured proximal tubule cells (Opossum, Rabbit) | Acutely and directly inhibits surface NHE-3 activity, contributing to reduced sodium reabsorption. physiology.orgnih.gov |

Impact on Body Weight in Preclinical Models (e.g., DIO mice, ZF rats)

In preclinical studies, canagliflozin has demonstrated a consistent effect on body weight reduction in various obese animal models. The primary mechanism is attributed to caloric loss through increased urinary glucose excretion (UGE). plos.orgnih.gov

In diet-induced obesity (DIO) mice, treatment with canagliflozin over four weeks led to a reduction in body weight gain. plos.orgnih.gov One study administering canagliflozin at 15 mg/kg and 60 mg/kg for four weeks found that the higher dose resulted in more significant body weight loss compared to the positive control, orlistat. plos.orgresearchgate.net This was accompanied by a decrease in liver weight and amelioration of liver steatosis. plos.org

Similarly, in Zucker fatty (ZF) rats, a model of genetic obesity and insulin (B600854) resistance, canagliflozin treatment for three weeks resulted in a decrease in body weight. plos.orgnih.gov This outcome was linked to a notable increase in UGE without a significant alteration in total food intake when compared to vehicle-treated rats. plos.orgnih.gov The reduction in body weight in these models was also associated with a decrease in the mass of epididymal fat pads and a reduction in liver weight. plos.orgnih.gov

| Preclinical Model | Treatment Details | Key Findings on Body Weight | Associated Effects |

|---|---|---|---|

| Diet-Induced Obese (DIO) Mice | 30 mg/kg for 4 weeks | Reduced body weight gain. plos.orgnih.gov | Reduced blood glucose levels and respiratory exchange ratio. plos.org |

| Diet-Induced Obese (DIO) Mice | 15 and 60 mg/kg for 4 weeks | Dose-dependent reduction in body weight; high dose more effective than orlistat. plos.org | Reduced liver weight, lowered serum cholesterol and triglycerides, ameliorated liver steatosis. plos.org |

| Zucker Fatty (ZF) Rats | 3 mg/kg for 3 weeks | Decreased body weight. plos.orgnih.gov | Increased urinary glucose excretion (UGE) with no significant change in food intake; reduced epididymal fat and liver weight. plos.orgnih.gov |

Evaluation of Preclinical Organ-Specific Responses

Preclinical repeat-dose studies have identified bone as a target organ for canagliflozin, with effects correlating with body weight changes. nih.gov In studies involving rats, four weeks of exposure to canagliflozin resulted in significant effects on compact bone, including decreased bone turnover enzymes, lower bone mineral density (BMD), and reduced bone strength. nih.gov The mechanical strength of the L5 lumbar vertebral bone was observed to be decreased at all doses in male rats and at a high dose in female rats. nih.gov

Similar observations were made in other animal models. For instance, male dogs that experienced weight loss during canagliflozin treatment also exhibited lower femur BMD. nih.gov In a long-term study using genetically diverse UM-HET3 mice, canagliflozin treatment from 7 to 22 months of age was associated with reductions in body weight. nih.gov A separate study on these mice found that canagliflozin treatment led to reduced proinflammatory and bone remodeling markers and decreased cortical bone remodeling indices, particularly in male mice. nih.gov It is noteworthy that SGLT2 expression has not been detected in osteoblasts or osteocytes, suggesting the effects of canagliflozin on bone are likely indirect or non-cell autonomous. nih.govnih.gov

| Animal Model | Study Duration | Observed Bone Changes | Correlating Factors |

|---|---|---|---|

| Rats | 4 weeks | Decreased bone turnover enzymes, lower BMD, decreased compact bone strength. nih.gov | Correlated with decreased body weight. nih.gov |

| Dogs (males) | Not specified | Lower femur BMD. nih.gov | Correlated with weight loss. nih.gov |

| UM-HET3 Mice (males) | 1, 3, or 6 months | Reduced proinflammatory and bone remodeling markers; reduced cortical bone remodeling indices. nih.gov | Associated with reductions in body weight. nih.gov |

The kidney has been identified as a key target organ in animal toxicity studies of canagliflozin, particularly in rats. researchgate.net A juvenile animal toxicity study, in which young rats were dosed from postnatal day 21 until day 90, revealed dose-related increases in kidney weight, as well as increased incidence and severity of renal pelvic and renal tubular dilatation at all tested doses. fda.gov These renal pelvic dilatations were not fully reversed within a one-month recovery period. fda.gov The timing of this drug exposure in rats corresponds to the late second and third trimesters of human renal development. fda.gov

In contrast, studies in preclinical models of kidney disease have demonstrated protective effects. In a model of ischemia-reperfusion injury in euglycemic rats, pretreatment with canagliflozin prevented acute kidney injury, as evidenced by reduced tubular injury and inflammation, and improved renal function and hemodynamics. physiology.org Similarly, in Dahl salt-sensitive rats fed a high-salt diet, canagliflozin treatment alleviated renal injury, fibrosis, and premature cellular aging. nih.govnih.gov

| Study Type | Animal Model | Key Findings on Kidney |

|---|---|---|

| Juvenile Toxicity Study | Young Rats (PND 21-90) | Increased kidney weights; dose-related renal pelvic and tubular dilatation. fda.gov |

| Acute Kidney Injury Model | Euglycemic Rats (Ischemia-Reperfusion) | Prevented acute kidney injury; reduced tubular injury and inflammation; improved renal function. physiology.org |

| Chronic Kidney Disease Model | Dahl Salt-Sensitive Rats (High-Salt Diet) | Alleviated kidney injury, fibrosis, and premature aging; reduced serum creatinine. nih.govnih.gov |

Exploratory Preclinical Investigations on Novel Pharmacodynamic Effects

Exploratory preclinical studies have revealed that canagliflozin possesses anti-inflammatory properties across various models. In high-fat diet-induced obese mice, canagliflozin treatment reduced the levels of inflammatory biomarkers and inhibited the aggregation of macrophages in skeletal muscle. researchgate.net Furthermore, it decreased the mRNA levels of inflammatory markers, including Iba1 and IL-6, in the nodose ganglion and hypothalamus, suggesting a role in mitigating obesity-related inflammation in the nervous system. researchgate.net

The anti-inflammatory effects extend to models of neurodegeneration. In a mouse model relevant to Alzheimer's disease, canagliflozin was found to suppress the inflammatory cascade. mdpi.com In vitro studies using BV-2 microglial cells showed that canagliflozin could protect against high glucose-induced inflammatory toxicity by inhibiting proinflammatory factors such as iNOS, NLRP3, IL-1β, and TNF-α. mdpi.com In a model of vascular inflammation using human coronary artery endothelial cells, canagliflozin alleviated the release of the pro-inflammatory cytokine IL-6, an effect partially associated with the activation of AMPK. nih.gov

| Preclinical Model | Key Anti-Inflammatory Findings | Potential Mechanism |

|---|---|---|

| High-Fat Diet Obese Mice | Reduced inflammatory biomarkers and macrophage aggregation in skeletal muscle; decreased inflammatory mRNA in hypothalamus. researchgate.net | Suppression of obesity-related inflammation. researchgate.net |

| BV-2 Microglia (In Vitro) | Inhibited high glucose-induced proinflammatory factors (iNOS, NLRP3, IL-1β, TNF-α). mdpi.com | Alleviation of hyperglycemia-induced neuroimmune damage. mdpi.com |

| Human Coronary Artery Endothelial Cells (In Vitro) | Reduced LPS-stimulated release of IL-6. nih.gov | Associated with AMPK activation. nih.gov |

| Alzheimer's Disease Mouse Model | Suppressed the inflammatory cascade. mdpi.com | Antioxidant and anti-inflammatory effects. mdpi.com |

Recent preclinical investigations have explored the anti-cancer potential of canagliflozin, with a particular focus on glioblastoma (GBM). nih.govresearchgate.net Studies have confirmed that SGLT2 is expressed in human and murine GBM cell lines. nih.govconsensus.app

In vitro experiments demonstrated that canagliflozin significantly inhibits the proliferation of GBM cells and suppresses their glucose uptake. nih.govconsensus.app The proposed mechanism for this anti-proliferative effect involves the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govconsensus.appnih.gov Activation of AMPK by canagliflozin leads to the suppression of downstream signaling molecules, including p70 S6 kinase and S6 ribosomal protein, which are critical for cell growth. nih.govconsensus.app

The anti-tumor effects observed in vitro have been corroborated by in vivo studies. In mouse models where GBM cells were transplanted, oral administration of canagliflozin for 10 days resulted in a significant suppression of tumor growth compared to the vehicle-treated control group. researchgate.netnih.govconsensus.app These findings suggest that canagliflozin may have therapeutic potential against tumors like glioblastoma that rely on glucose for proliferation. nih.govnih.gov

| Model | Cell Lines/Subjects | Key Anti-Cancer Findings | Mechanism of Action |

|---|---|---|---|

| In Vitro | Human (U251MG, U87MG) and Murine (GL261) Glioblastoma Cells | Significantly inhibited cell proliferation and glucose uptake. nih.govconsensus.app | Increased phosphorylation (activation) of AMPK; suppressed phosphorylation of p70 S6 kinase and S6 ribosomal protein. nih.govconsensus.app |

| In Vivo | GBM-transplanted Mice | Oral administration significantly suppressed tumor growth. researchgate.netnih.govconsensus.app | Inhibition of tumor proliferation. researchgate.netnih.gov |

Synthetic Chemistry and Process Research

Strategic Approaches to Canagliflozin (B192856) Hemihydrate Synthesis

Several synthetic pathways for canagliflozin have been developed. A common strategy involves the synthesis of a key aglycon intermediate, which is then coupled with a protected glucose derivative.

One prominent route involves a Friedel–Crafts acylation reaction, followed by a Lewis acid-mediated reductive elimination, an n-BuLi mediated C-arylation, and reductive demethoxylation to yield the final compound. acs.org An alternative approach begins with the coupling of a thiophene (B33073) compound with an acid chloride via a Friedel–Crafts reaction to form a ketone intermediate, which is subsequently reduced. nih.gov

The preparation of high-purity intermediates is crucial for the successful synthesis of canagliflozin. The quality of these precursors directly impacts the purity and yield of the final API. nbinno.com

One critical intermediate is 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene. nbinno.com Its synthesis can be achieved through a multi-step process starting from succinic anhydride and fluorobenzene (B45895), which undergo a Friedel-Crafts acylation. The resulting product is then used to construct the thiophene ring, followed by another acylation and reduction to yield the key intermediate. google.com Another important precursor is a protected open-ring glucose derivative. acs.orgacs.org Isolating a highly pure open-ring intermediate has been shown to be an effective strategy for achieving high purity in the final canagliflozin product. acs.org

The synthesis of these intermediates often involves several core chemical reactions as detailed in the table below.

| Reaction Type | Description | Reagents/Conditions | Reference |

| Friedel-Crafts Acylation | Couples an acyl group with an aromatic ring. Used to form key ketone intermediates. | Acid chloride, Lewis acid (e.g., AlCl₃) | nih.govgoogle.com |

| C-Arylation | Forms a carbon-carbon bond between an aryl group and the glucose moiety. | n-BuLi, protected glucose derivative | acs.orgresearchgate.net |

| Reduction | Reduces a ketone or other functional group. | Triethylsilane, BF₃·OEt₂ | nih.gov |

| Methoxylation | Adds a methoxy group to an intermediate. | Methanol (B129727) (MeOH), Methanesulfonic acid (MsOH) | acs.org |

Crystallization and Purification Techniques

Crystallization is a critical final step in the manufacturing process, as it defines the purity, stability, and physicochemical properties of the canagliflozin hemihydrate. googleapis.com The goal is to consistently produce the correct hemihydrate crystalline form with a controlled particle size distribution, which is important for formulation and bioavailability. google.com

The choice of solvent system is paramount for obtaining the desired this compound crystalline form. Various solvent and anti-solvent systems have been investigated.

Methanol and Water : This system is used for both recrystallization and the growth of single crystals of this compound. nih.govgoogle.com The crude product can be dissolved in methanol, followed by the slow addition of water to induce crystallization. google.com

Isopropyl Acetate and Water : A patented process describes dissolving canagliflozin in isopropyl acetate containing a specific amount of water (0.37 wt% to 1.50 wt%), followed by cooling and seeding to induce crystallization. googleapis.comgoogle.com

Ethyl Acetate/n-Heptane/Water : This mixed solvent system has also been used to obtain a specific crystalline form of canagliflozin. epo.org

Acetonitrile and Water : A mixture of acetonitrile and water (in a 1:10 ratio) can be used to prepare the hemihydrate form from amorphous canagliflozin. patsnap.com

Multiple techniques are employed to crystallize this compound, each offering control over the final product's characteristics.

Cooling Crystallization : This is a common method where a solution of canagliflozin is prepared at an elevated temperature and then cooled in a controlled manner, often after adding seed crystals, to initiate crystallization. googleapis.comnih.gov For example, a solution in isopropyl acetate can be heated to around 70°C, then cooled to 54-58°C before seeding, and further cooled to 40-42°C to allow the crystals to grow. googleapis.com

Solvent Evaporation : This method is particularly useful for growing high-quality single crystals for structural analysis. It involves dissolving this compound in a solvent system like methanol and water and allowing the solvent to evaporate slowly over several days at a constant temperature (e.g., 18-20°C). google.com

Anti-Solvent Addition : In this technique, canagliflozin is dissolved in a suitable solvent, and then an anti-solvent (in which it is less soluble) is added to induce precipitation and crystallization. For instance, n-heptane can be added to a solution of canagliflozin in ethyl acetate or toluene. newdrugapprovals.orgpatsnap.com

Ensuring the high purity of the final this compound product involves removing process-related impurities and potential degradation products. researchgate.net This is achieved through a combination of synthetic strategy and optimized purification techniques.

A key strategy is the isolation of a highly pure intermediate before the final synthetic steps, which significantly reduces the impurity load in the crude product. acs.org The crystallization process itself is a powerful purification step. Specific procedures, such as controlled cooling, seeding with pure crystals, and washing the filtered product with appropriate solvents (e.g., isopropyl acetate), are employed to ensure high purity. googleapis.com

Process Optimization and Scale-Up Research

The industrial production of this compound necessitates a robust, scalable, and economically viable synthetic process. Process optimization research focuses on refining reaction parameters to maximize yield and purity while ensuring consistent and safe operation on a large scale.

The synthesis of canagliflozin involves several key chemical transformations, each requiring carefully controlled conditions for optimal outcomes. Research into process optimization has identified critical parameters, including temperature, solvent systems, and reaction times, that significantly influence the efficiency of the synthesis.

One of the crucial steps in the synthesis is the C-arylation, which involves the coupling of a protected glucose derivative with an aryl component. This reaction is typically mediated by a strong base like n-butyllithium. The temperature during this step is critical; it is often carried out at very low temperatures, around -60°C to -80°C, to control reactivity and minimize side reactions. google.com

Another key transformation is the reductive deprotection of an intermediate. This step often employs a reducing agent such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate. The addition of reagents is carefully controlled, with initial temperatures maintained as low as -70°C to -80°C, followed by a gradual warming to room temperature to ensure the reaction proceeds to completion. google.comrug.nl Optimization of these temperature profiles is essential for achieving high yields and purity.

The final crystallization step to isolate canagliflozin as the hemihydrate form is also highly dependent on temperature. The process typically involves dissolving canagliflozin in a solvent system, such as isopropyl acetate containing a specific amount of water, at an elevated temperature (e.g., 70°C). googleapis.com The solution is then cooled in a controlled manner, often linearly, to a specific temperature range, such as 35°C to 47°C, to induce crystallization. googleapis.com Seeding the solution with pre-existing this compound crystals at a specific temperature (e.g., 54°C-58°C) is a critical step to ensure the correct polymorphic form is obtained. googleapis.com

Below is a table summarizing optimized reaction conditions for key steps in canagliflozin synthesis.

| Step | Reagents | Solvent(s) | Temperature | Key Parameters |

| C-Arylation Coupling | n-Butyl lithium | Tetrahydrofuran / Toluene | -80°C to -60°C | Low temperature is critical to control reactivity and prevent side-product formation. |

| Reductive Deprotection | Triethylsilane, Boron trifluoride etherate | Methylene dichloride / Acetonitrile | -80°C to Room Temp | Staged temperature profile ensures controlled reaction progression. |

| Crystallization | Canagliflozin | Isopropyl acetate / Water | 70°C cooled to ~42°C | Controlled cooling rate and seeding are crucial for isolating the correct hemihydrate form. googleapis.com |

Controlling the formation of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). researchgate.netgoogle.com Research into the synthesis of canagliflozin has identified several potential process-related impurities. researchgate.net Understanding the origin of these impurities allows for the implementation of control strategies during synthesis.

Process impurities can arise from starting materials, intermediates, or side reactions during the synthesis. For example, the "Desfluoro" impurity can form during the C-arylation step if the fluorophenyl starting material undergoes defluorination in the presence of the strong base (n-butyllithium) used in the reaction. researchgate.net Another identified process impurity is a regioisomer, which can be formed during the coupling steps of the synthesis. researchgate.net

Strategies to control these impurities involve a multi-pronged approach:

Optimization of Reaction Conditions: As detailed in the previous section, precise control over temperature, reagent addition, and reaction time can significantly minimize the formation of side products.

Purification of Intermediates: Purification of key intermediates at various stages of the synthesis is a crucial strategy to remove impurities before they are carried over into the final product. scite.ai

Final Crystallization: The final crystallization step to form this compound is a powerful purification method. The specific solvent system and conditions used are designed not only to yield the correct solid-state form but also to purge unwanted impurities, such as the α-anomer, which may have formed during the synthesis. researchgate.net

The table below lists some known process-related impurities of canagliflozin and their typical points of origin.

| Impurity Name | Structure Type | Source/Point of Origin | Control Strategy |

| 3-regio isomer (Imp-A) | Isomer | Process | Purification of intermediates, crystallization. researchgate.net |

| Desfluoro (Imp-B) | Process-related | Forms during the C-arylation step from the defluorination of a starting material. researchgate.net | Strict temperature control during the lithiation reaction. |

| Dimer (Imp-C) | Process-related | Side reaction during synthesis. researchgate.net | Optimized reaction conditions and stoichiometry. |

| α-anomer | Diastereomer | Formed during glycosylation reaction. | Purged during the final crystallization step. researchgate.net |

Solid-State Form Control during Synthesis

The solid-state form of an active pharmaceutical ingredient, including its crystal structure (polymorphism) and hydration state, profoundly impacts its physical and chemical properties. These properties, in turn, affect bioavailability, stability, and manufacturability. For canagliflozin, the targeted form is a stable crystalline hemihydrate.

Controlling the crystallization process is paramount to consistently obtaining canagliflozin as the desired hemihydrate. Research has shown that several factors must be precisely managed during the final isolation step. The amount of water in the crystallization solvent system is a critical parameter. googleapis.comgoogle.com The process often uses an organic solvent like isopropyl acetate, where the water content is carefully adjusted to a specific range, for example, between 0.37 wt% and 1.50 wt%, to favor the formation of the hemihydrate over other forms like the monohydrate or anhydrous crystals. googleapis.compatsnap.com

The crystallization is typically initiated by seeding the supersaturated solution with crystals of pure this compound. googleapis.comgoogle.com This step is crucial for directing the crystallization towards the desired polymorphic form and preventing the spontaneous nucleation of other, less stable forms. Following seeding, a controlled cooling profile is applied to allow for the slow and orderly growth of the crystals. googleapis.com The final temperature, often around 40-42°C, and stirring conditions are maintained to ensure complete crystallization and to influence the final particle size distribution. googleapis.com Techniques such as subjecting the crystalline suspension to particle size reduction and heating cycles can also be employed to achieve a narrow particle size distribution, which is important for downstream processing into a final drug product. googleapis.com

The table below outlines the key parameters for controlling the solid-state form of this compound during crystallization.

| Parameter | Optimized Condition | Purpose |

| Solvent System | Isopropyl acetate with a controlled amount of water (e.g., 0.37-1.50 wt%). googleapis.com | To ensure the formation of the hemihydrate crystalline structure. |

| Water Content | Precisely controlled within the specified range. googleapis.comgoogle.com | Critical for obtaining the hemihydrate rather than other solvates or anhydrous forms. |

| Seeding | Addition of crystalline this compound seeds at a supersaturated state. googleapis.comgoogle.com | To direct crystallization to the desired polymorphic form and control crystal growth. |

| Temperature Profile | Controlled cooling (e.g., from 54°C to 42°C) after seeding. googleapis.com | To control the rate of nucleation and crystal growth, affecting purity and particle size. |

| Stirring | Applied throughout the crystallization process. google.com | To ensure homogeneity and influence crystal size and morphology. |

Analytical and Bioanalytical Methodologies for Canagliflozin Hemihydrate Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are the cornerstone for the separation, identification, and quantification of canagliflozin (B192856) hemihydrate, offering high resolution and sensitivity.

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands out as the most widely employed technique for the routine analysis of canagliflozin hemihydrate. The development of these methods involves careful optimization of several key parameters to achieve efficient separation and accurate quantification.

Column Selection : The separation is most commonly achieved on C18 columns. asiapharmaceutics.infohrpub.org Various brands and dimensions are used, including Kromasil C18 (100 mm x 4.6 mm, 5 µm) smec.ac.in, ODS (150mm x 4.6mm, 5μm) pharmascholars.com, ACE C18 (150mm x 4.6mm, 5μm) ajpaonline.com, and Hypersil BDS C18 ijcrt.orgresearchgate.net.

Mobile Phase Optimization : The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Common organic modifiers include acetonitrile and methanol (B129727). asiapharmaceutics.infopharmascholars.com The aqueous phase is often acidified with agents like orthophosphoric acid, trifluoroacetic acid (TFA), or glacial acetic acid to ensure good peak shape and resolution. smec.ac.inijcrt.orgnih.gov Ratios are optimized to achieve suitable retention times; for instance, a 58:42:0.2% v/v mixture of acetonitrile, water, and glacial acetic acid has been used. ijcrt.org

Detection Wavelength : Detection is typically performed using a UV detector. The wavelength of maximum absorbance (λmax) for canagliflozin is consistently reported around 290 nm, which is frequently used for quantification. asiapharmaceutics.infoajpaonline.comnih.govjyoungpharm.org Other wavelengths, such as 214 nm, 260 nm, and 264 nm, have also been utilized depending on the specific method conditions. smec.ac.inpharmascholars.comresearchgate.net

Validation : HPLC methods are rigorously validated according to International Conference on Harmonisation (ICH) guidelines. smec.ac.inpharmascholars.com Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. pharmascholars.comnih.gov Linearity is often established over a wide concentration range, for example, 12.6–37.9 μg/mL. nih.gov Accuracy is confirmed through recovery studies, with results typically ranging from 98% to 102%. pharmascholars.com Precision is demonstrated by low relative standard deviation (%RSD) values, often below 2%. nih.govresearchgate.net

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Kromasil C18 (100 mm x 4.6 mm, 5 µm) | Acetonitrile: Water (pH 2.5 with orthophosphoric acid) (50:50 v/v) | 1.0 | 260 | 10-200 | smec.ac.in |

| ODS (150mm x 4.6mm, 5µm) | Water: Acetonitrile (55:45 v/v) | 1.0 | 214 | N/A | pharmascholars.com |

| Supelcosil C18 (250 x 4.6 mm, 5 μm) | 0.2% v/v TFA in water: Acetonitrile (80:20% v/v) | 1.0 | 290 | 12.6–37.9 | nih.gov |

| Hypersil BDS C18 (100 x 4.6 mm, 5 μ) | 0.1% ortho phosphoric buffer: Acetonitrile (53:47) | 1.1 | 240 | 75-450 | researchgate.net |

| Symmetry, Waters C18 (100 mm × 4.6 mm, 3.5 μm) | 5 mM Ammonium formate in water: Methanol (25:75, v/v) | N/A | 290 | 1–10 | asiapharmaceutics.info |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter analysis times, improved resolution, and higher sensitivity, due to the use of smaller particle size columns (typically <2 µm). nih.gov A validated UPLC method for canagliflozin involved a C18 column (100 x 2mm, 1.8 µm) with an isocratic mobile phase of water and methanol (70:30 ratio) at a 1 mL/min flow rate, with detection at 286 nm. impactfactor.org Another UPLC method utilized a Hypersil gold column (50 × 2.1 mm, 1.9 μm) with a mobile phase of methanol and 0.03 M phosphate buffer (80:20, v/v) for the simultaneous determination of canagliflozin and metformin. nih.gov These UPLC methods provide a rapid and efficient alternative for quality control and stability studies. impactfactor.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for both the identification and quantification of canagliflozin, particularly in complex biological matrices like plasma and urine. nih.gov This method is invaluable for characterizing degradation products and for pharmacokinetic studies. hrpub.orgnih.gov

A validated LC-MS/MS method for quantifying canagliflozin in a low volume of rat plasma (0.1 mL) has been established. nih.gov This method employed a Quicksorb ODS column with a mobile phase of acetonitrile and 0.1% formic acid (90:10, v/v). nih.gov Detection was achieved using a triple-quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring the specific mass transition of m/z = 462.0 [M+NH4]+ → 191.0. nih.gov Another rapid method, with a runtime of just one minute, was developed for the simultaneous quantification of canagliflozin, dapagliflozin (B1669812), and empagliflozin (B1684318) in human plasma and urine using ESI with negative ionization. nih.gov The high selectivity and sensitivity of LC-MS/MS allow for wide linear dynamic ranges, such as 10.253 ng/mL to 6019.311 ng/mL in human plasma. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective alternative to HPLC for the quantification of canagliflozin. The method is performed on HPTLC plates precoated with silica gel 60F254. japsonline.com A key aspect of HPTLC method development is the selection of an appropriate mobile phase to achieve good separation, identified by distinct Retardation factor (Rf) values.

Validated HPTLC methods have been used for the estimation of canagliflozin in bulk and pharmaceutical formulations, as well as in human plasma. japsonline.comnih.gov Densitometric analysis is typically carried out at wavelengths around 290 nm or 295 nm. japsonline.comnih.gov The technique has proven to be linear, accurate, and precise for its intended applications. japsonline.comnih.gov

| Mobile Phase | Detection Wavelength (nm) | Linearity Range | Rf Value | Reference |

|---|---|---|---|---|

| Toluene: Ethyl acetate: Methanol (2:2:1, v/v/v) | 290 | 10-500 ng/spot | N/A | japsonline.com |

| Chloroform: Methanol (9:1, %, v/v) | 295 | 200-3200 ng/mL | 0.22 | nih.gov |

| Toluene: Methanol: Triethylamine: Glacial Acetic acid (7:2.6:0.2:0.2, v/v/v/v) | 254 | 75-750 ng/band | 0.50 ± 0.03 | rjptonline.org |

Spectroscopic Methods for Characterization

Spectroscopic methods, particularly UV-Visible spectrophotometry, are widely used for the quantification of this compound in bulk and simple pharmaceutical dosage forms due to their simplicity, speed, and cost-effectiveness.

UV spectrophotometric methods are based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength.

Wavelength Selection : The initial step in method development is scanning the drug solution (typically in methanol or a buffer) in the 200-400 nm range to determine the wavelength of maximum absorbance (λmax). For canagliflozin, the λmax is consistently found to be around 288-290 nm. ajpaonline.combamu.ac.inimpactfactor.orghumanjournals.com

Derivative Methods : To enhance specificity, especially in the presence of interfering excipients or other active ingredients, first-order and second-order derivative spectrophotometry can be employed. ajpaonline.com These methods utilize the zero-crossing points of one compound to determine the concentration of the other, thereby eliminating spectral interference. ajpaonline.comijpbs.com For instance, in a mixture with metformin, canagliflozin can be quantified at 319 nm, where metformin shows zero absorbance in the first derivative spectrum. ijpbs.com

Area Under Curve (AUC) : The area under the curve method is another approach to quantify canagliflozin. This technique involves calculating the integrated area under the UV spectrum over a specific wavelength range (e.g., 285.0 nm to 295.0 nm) instead of using the absorbance at a single wavelength. ajpaonline.com This can sometimes improve the method's robustness.

These UV methods are validated for linearity, accuracy, and precision, with Beer's law being obeyed over defined concentration ranges, such as 1-25 μg/ml. ajpaonline.combamu.ac.in

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the qualitative and quantitative analysis of this compound. This technique identifies functional groups within the molecule by measuring the absorption of infrared radiation.

In a study utilizing a potassium bromide (KBr) disc technique, the FTIR spectrum of canagliflozin was used for its determination by measuring the peak area of the alkyl halide C-F bond, which is centered at 1230 cm⁻¹ nih.gov. Another research effort focused on the O-H stretching region, between 3000-3500 cm⁻¹, for the quantification of canagliflozin in bulk and tablet forms researchgate.net. The interpretation of the FTIR spectrum of pure canagliflozin reveals characteristic peaks corresponding to its various functional groups. For instance, the free -OH group stretch is observed at 3479.58 cm⁻¹ semanticscholar.org.

The application of FTIR in a green analytical chemistry approach, using only a small amount of KBr, highlights its efficiency and minimal environmental impact nih.gov.

Table 1: Characteristic FTIR Peaks of Canagliflozin

| Functional Group | Observed Peak (cm⁻¹) |

|---|---|

| Free -OH group (OH Stretch) | 3479.58 semanticscholar.org |

| C-H Stretch | Not specified |

Spectrofluorimetry

Spectrofluorimetry offers a highly sensitive method for the determination of canagliflozin, leveraging its native fluorescence properties. This technique is particularly advantageous for quantifying the compound at very low concentrations, often in the nanogram range nih.govresearchgate.net.

One validated spectrofluorimetric method for estimating canagliflozin in its pharmaceutical dosage form involves dissolving the compound in methanol researchgate.net. The analysis is performed at an excitation wavelength (λmax) of 293 nm and an emission wavelength (λmax) of 349 nm researchgate.net. The method demonstrated good linearity in the concentration range of 100-500 ng/mL researchgate.net.

Another study employed a synchronous scan mode with a constant wavelength difference (Δλ) of 50 nm, recording a peak maximum at 291.8 nm for canagliflozin determination in methanol nih.gov. This approach was found to be linear over a concentration range of 100.00–600.00 ng/mL nih.gov.

Table 2: Spectrofluorimetric Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Solvent | Methanol researchgate.net | Methanol nih.gov |

| Excitation λmax | 293 nm researchgate.net | Not applicable (Synchronous Scan) |

| Emission λmax | 349 nm researchgate.net | 291.8 nm (Peak Maximum) nih.gov |

Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient like this compound are critical as they can influence its stability, solubility, and bioavailability. Several techniques are employed to characterize these properties.

X-Ray Powder Diffraction (XRPD) is the primary technique for identifying and differentiating various crystalline forms (polymorphs) of a compound. For canagliflozin, multiple crystalline forms, including a hemihydrate and a monohydrate, have been reported researchgate.net.

The crystalline hemihydrate form of canagliflozin is characterized by a specific XRPD pattern with peaks at 2θ values of 4.36±0.2, 13.54±0.2, 16.00±0.2, 19.32±0.2, and 20.80±0.2, measured using CuKα radiation google.com. Another study on a crystalline Form Rl of this compound identified characteristic peaks at 2θ values of 10.0, 19.5, 24.0, and 28.5 ± 0.2° google.com. This form was further characterized by d-spacing values at about 3.1, 3.7, 4.6, and 8.9 Å google.comgoogle.com.

The purity of this compound and its monohydrate form has been confirmed by comparing experimental PXRD results with simulated diffraction patterns from single X-ray diffraction data nih.gov.

Table 3: Characteristic XRPD Peaks for Crystalline Forms of Canagliflozin

| Crystalline Form | Characteristic 2θ values (°) | Corresponding d-spacing (Å) |

|---|---|---|

| Hemihydrate | 4.36, 13.54, 16.00, 19.32, 20.80 (all ±0.2) google.com | Not specified |

| Form Rl Hemihydrate | 10.0, 19.5, 24.0, 28.5 (all ±0.2) google.com | 8.9, 4.6, 3.7, 3.1 google.comgoogle.com |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study the thermal properties of a material, such as its melting point and glass transition temperature, and to detect polymorphism and amorphism.

For a crystalline Form Rl of this compound, a DSC thermogram has been reported google.com. In studies involving the preparation of solid dispersions of canagliflozin, DSC analysis, along with SEM and PXRD, confirmed the crystalline nature of the pure drug and its amorphization within the dispersions researchgate.net. A shift in the endotherm from 124.68 °C to 80 °C in a nanosuspension formulation suggested the amorphization of the drug researchgate.net. Another crystalline form, a monohydrate designated as Form R2, is characterized by a DSC thermogram with endotherms at approximately 57°C, 76°C, and 102°C google.comgoogle.com. A different hydrate form, R3, exhibits a DSC thermogram with a broad endotherm at about 58.5°C and a sharp endotherm at about 80.9°C google.com.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and particle characteristics of solid materials at high magnification.

In the context of canagliflozin, SEM has been used to confirm the crystalline nature of the pure drug, which was then compared to its amorphized form in solid dispersions researchgate.net. SEM analysis of canagliflozin-thiourea co-crystals revealed a needle-shaped structure with a size of approximately 1µm semanticscholar.org. Additionally, SEM has been used to show that an amorphous form of canagliflozin consisted of irregular particles google.com.

Method Validation Parameters in Research Context

The validation of analytical methods is essential to ensure that they are suitable for their intended purpose. According to the International Conference on Harmonization (ICH) guidelines, several parameters must be evaluated.

For this compound, analytical methods have been validated for various parameters including:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. For a UV-spectrophotometric method, linearity was established over a concentration range of 1-25 μg/ml with a correlation coefficient of 0.9998 bamu.ac.in. An HPLC method showed linearity in the range of 382 to 1895 mg/L with a regression coefficient (R²) of 1.000 smec.ac.in.

Accuracy: The closeness of the test results to the true value. Recovery studies are often used to determine accuracy. For a UV method, the mean recovery was found to be between 99.48% and 100.52% at different concentration levels bamu.ac.in.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For a UV method, the %RSD for intra-day and inter-day precision was in the range of 0.34 to 1.44 and 0.072 to 1.44, respectively bamu.ac.in.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For a UV method, robustness was evaluated by changing the working wavelength by ±1nm and the solvent ratio by ±1ml bamu.ac.in.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. For a UV-spectroscopy method, the LOD for canagliflozin was 2.38 µg/mL impactfactor.org.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ for the same UV-spectroscopy method was 7.24 µg/mL impactfactor.org.

Table 4: Summary of Validation Parameters for a UV-Spectrophotometric Method for Canagliflozin

| Parameter | Result |

|---|---|

| Linearity Range | 1-25 μg/ml bamu.ac.in |

| Correlation Coefficient (r²) | 0.9998 bamu.ac.in |

| Accuracy (% Recovery) | 99.48 - 100.52% bamu.ac.in |

| Precision (%RSD) | Intra-day: 0.34 - 1.44, Inter-day: 0.072 - 1.44 bamu.ac.in |

| LOD | 2.38 µg/mL impactfactor.org |

Stability-Indicating Analytical Methods and Degradation Product Characterization (e.g., oxidative degradation)

The development of stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, allowing for accurate quantification of the API and monitoring of its stability over time and under various environmental conditions. For this compound, significant research has been conducted to develop such methods and to characterize the degradation products formed under stress conditions, particularly oxidative degradation.

Forced degradation studies are an integral part of developing stability-indicating methods, as they help to identify the likely degradation products that may form during storage or manufacturing. These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.gov

Chromatographic Methods

Several chromatographic techniques have been employed to develop stability-indicating assays for this compound. High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) are the most common methods, offering high resolution and sensitivity.

One study detailed a validated RP-HPLC method for the separation of canagliflozin from its oxidative degradation product. The method utilized a C18 column with a mobile phase composed of acetonitrile and water (pH 3.0, adjusted with 0.1% formic acid) in a 70:30 v/v ratio, at a flow rate of 1 mL/min. hrpub.orghrpub.org Another stability-indicating HPLC method was developed using a Supelcosil C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of 0.2% v/v trifluoroacetic acid in water/acetonitrile (80:20% v/v) at a flow rate of 1.0 mL/min, with detection at 290 nm. nih.govnih.gov This method successfully separated canagliflozin from degradation products generated under various stress conditions. nih.govnih.gov

A different RP-HPLC method employed an ACE Column C18 (150mm x 4.6mm, 5µm) with a mobile phase of acetonitrile and 1% orthophosphoric acid (60:40 v/v) at a flow rate of 1.0 mL/minute and detection at 290 nm. proquest.com Furthermore, an Ultra-Performance Liquid Chromatography (UPLC) method was developed for the separation of canagliflozin and its degradation products using an Acquity CSH C18 column (100 × 2.1 mm, 1.7 μm) with a gradient mobile phase of acetonitrile-methanol (70:30, v/v) and formic acid. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) has also been explored as a greener alternative. One such method used acetone/ethanol (B145695) (80:20, v/v) as the developing system for the quantification of canagliflozin and its oxidative degradation product. nih.gov

Interactive Data Table: HPLC and UPLC Method Parameters for this compound Analysis

| Parameter | Method 1 hrpub.orghrpub.org | Method 2 nih.govnih.gov | Method 3 proquest.com | Method 4 nih.gov |

|---|---|---|---|---|

| Technique | RP-HPLC | HPLC | RP-HPLC | UPLC |

| Column | C18 | Supelcosil C18 (250 × 4.6 mm, 5 μm) | ACE Column C18 (150mm x 4.6mm, 5µm) | Acquity CSH C18 (100 × 2.1 mm, 1.7 μm) |

| Mobile Phase | Acetonitrile: Water (pH 3.0 with 0.1% formic acid) (70:30, v/v) | 0.2% v/v Trifluoroacetic acid in Water:Acetonitrile (80:20, v/v) | Acetonitrile: 1% Orthophosphoric acid (60:40, v/v) | Acetonitrile-Methanol (70:30, v/v) and Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection Wavelength | Not Specified | 290 nm | 290 nm | Not Specified |

| Retention Time | 3.42 ± 0.01 min researchgate.net | 6.9 min nih.gov | 3.0 ± 0.5 min proquest.com | Not Specified |

Degradation Product Characterization

Forced degradation studies have revealed that canagliflozin is susceptible to degradation under oxidative conditions, while being relatively stable under other stress conditions. nih.gov The primary oxidative degradation product has been extensively characterized using liquid chromatography-mass spectrometry (LC-MS/MS).

Upon exposure to 15% hydrogen peroxide (H2O2), a single degradation product is typically observed. hrpub.org LC-MS/MS analysis of this product revealed an (M+H)+ ion at an m/z of 461.1435, which corresponds to a molecular weight of 460.1361. hrpub.orgresearchgate.net This represents an addition of 16 m/z units compared to the parent canagliflozin molecule, indicating the addition of an oxygen atom. hrpub.orgresearchgate.net

The proposed mechanism for this degradation is the S-oxidation of the thiophene (B33073) ring in the canagliflozin structure, leading to the formation of a thiophene oxide. hrpub.orghrpub.orgresearchgate.net The probable structure of this oxidative degradation product has been proposed as 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one. hrpub.orghrpub.org

In some studies, under different oxidative stress conditions, two degradation products (DP1 and DP2) were formed. nih.govresearchgate.net Additionally, under acidic hydrolytic conditions in the presence of co-solvents like acetonitrile and methanol, pseudo-degradation products have been observed. nih.govresearchgate.net

Interactive Data Table: Summary of this compound Degradation Products

| Stress Condition | Degradation Product | Proposed Structure/Modification | Analytical Technique |

|---|---|---|---|